molecular formula C15H24N2O3 B15075187 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate CAS No. 70146-08-6

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate

Cat. No.: B15075187
CAS No.: 70146-08-6
M. Wt: 280.36 g/mol
InChI Key: RZHNDBVTCQOYCF-UHFFFAOYSA-N
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Description

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a diethylamino group (-N(C₂H₅)₂) at the 3-position and a carbamate ester linked to a 2-ethoxyethyl moiety. Carbamates are widely studied for their biological activities, particularly as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases like Alzheimer’s . The ethoxyethyl chain and diethylamino group in this compound likely influence its lipophilicity, bioavailability, and cytotoxicity compared to simpler analogs.

Properties

CAS No.

70146-08-6

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

2-ethoxyethyl N-[3-(diethylamino)phenyl]carbamate

InChI

InChI=1S/C15H24N2O3/c1-4-17(5-2)14-9-7-8-13(12-14)16-15(18)20-11-10-19-6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,16,18)

InChI Key

RZHNDBVTCQOYCF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NC(=O)OCCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate typically involves the reaction of 3-(diethylamino)phenyl isocyanate with 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(diethylamino)phenyl isocyanate+2-ethoxyethanol2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate\text{3-(diethylamino)phenyl isocyanate} + \text{2-ethoxyethanol} \rightarrow \text{2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate} 3-(diethylamino)phenyl isocyanate+2-ethoxyethanol→2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate may involve larger-scale reactions with similar conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Lipophilicity

Lipophilicity (log k) is critical for blood-brain barrier penetration. Studies on phenyl carbamates with varying substituents, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates, reveal that alkyl chain length and polar groups significantly alter log k values. For example:

  • Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1): Shorter chains (methyl) result in lower log k (-0.8), limiting membrane permeability .
  • Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate (desmedipham): An ethyl group increases log k to 1.2, enhancing agrochemical efficacy .
  • 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: The ethoxyethyl chain likely elevates log k further (~2.5–3.0), comparable to 3-(diethylamino)phenyl (3-nitrophenyl)carbamate (log k 2.8), improving CNS targeting .
Table 1: Lipophilicity of Selected Carbamates
Compound Substituent log k
Methyl (3-hydroxyphenyl)-carbamate Methyl -0.8
Ethyl (desmedipham) Ethyl 1.2
3-(Diethylamino)phenyl (3-nitrophenyl)carbamate Diethylamino/nitro 2.8
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate Ethoxyethyl/diethylamino ~2.9*

*Estimated based on structural analogs .

Table 2: Cytotoxicity and AChE Inhibition
Compound IC₅₀ (μM) AChE Inhibition (%)
3-(Diethylamino)phenyl (3-nitrophenyl)carbamate >100 85
2-[2-(Heptyloxy)phenyl]-imidazole 12 92
Rivastigmine analog (dimethylamino) 45 78
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate* >150 88

*Predicted based on structural and functional group similarities .

Structural Modifications and Functional Outcomes

  • Amino Group Variations: 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (rivastigmine analog): Dimethylamino groups reduce steric bulk, improving AChE binding (IC₅₀ 45 μM) but increasing cytotoxicity compared to diethylamino analogs . 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: The diethylamino group provides optimal electron-donating effects for enzyme interaction while minimizing toxicity.
  • Carbamate Chain Effects: Ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate: A cyanoacryloyl group enhances electrophilic reactivity but reduces selectivity . The ethoxyethyl chain in the target compound balances lipophilicity and solubility, avoiding excessive reactivity.

Biological Activity

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate, identified by its CAS number 70146-08-6, is a chemical compound with a molecular formula of C15H24N2O3 and a molecular weight of 280.369 g/mol. This compound features a carbamate functional group, which plays a significant role in its biological activity. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, making it a candidate for pharmacological applications.

Biological Activity Overview

Research indicates that 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate exhibits various biological activities, particularly in pharmacology. Preliminary studies suggest potential antimicrobial properties , although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The compound's biological activity can be attributed to several key factors:

  • Carbamate Moiety : The carbamate group can undergo hydrolysis, leading to the formation of amines and alcohols, which may contribute to its biological effects.
  • Nucleophilic Substitution : The diethylamino group can act as a nucleophile due to its electron-donating nature, allowing for various chemical reactions that may enhance biological activity.
  • Acylation Reactions : The compound can react with acyl chlorides to form derivatives that may exhibit enhanced pharmacological properties.

HDAC Inhibition

Another line of research has focused on compounds with structural similarities acting as Histone Deacetylase (HDAC) inhibitors . These compounds have shown effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While direct studies on 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate as an HDAC inhibitor are lacking, the potential for similar activity exists based on its structural features .

Drug Delivery Systems

Recent advancements in drug delivery systems (DDS) highlight the use of compounds with tertiary amines for pH-responsive drug release mechanisms. The incorporation of 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate into such systems could enhance drug stability and efficacy through targeted delivery to tumor cells .

Comparative Analysis

The following table summarizes similar compounds and their unique features compared to 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate:

Compound NameCAS NumberMolecular FormulaUnique Features
Methyl N-[3-(diethylamino)phenyl]carbamate56358-45-3C12H18N2O2Lacks ethoxy group; smaller molecular size
2-(Diethylamino)ethyl [3-(octyloxy)phenyl]carbamateNot availableC21H37ClN2O3Longer alkyl chain; increased lipophilicity
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamateNot availableC20H26ClN5O4Contains nitro and chloro substituents; increased reactivity

Uniqueness : The combination of the ethoxy group and the diethylamino substitution on the phenyl ring distinguishes 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate from these similar compounds, potentially enhancing its biological activity and pharmacological profile.

Q & A

Basic: What are the recommended synthetic protocols for synthesizing 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling 3-(diethylamino)phenol with 2-ethoxyethyl chloroformate in the presence of a base catalyst. Key steps include:

  • Solvent selection : 1,4-dioxane or tetrahydrofuran (THF) are optimal for solubility and reactivity .
  • Catalysts : Triethylamine (TEA) or pyridine are used to neutralize HCl byproducts, with TEA yielding higher efficiency in anhydrous conditions .
  • Temperature and time : Reactions at 90°C for 1–2 hours achieve >80% conversion, while lower temperatures (0–25°C) require extended times (12–24 hours) .
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H NMR : Key signals include the ethoxyethyl group (δ 1.2–1.4 ppm for CH3, δ 3.5–4.2 ppm for OCH2CH2O) and diethylamino protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]+ peaks matching the molecular weight (e.g., calculated 322.4 g/mol).
  • HPLC-PDA : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .

Advanced: How can reaction yields be optimized for large-scale synthesis while minimizing side products?

Answer:

  • Catalyst loading : 1.2–1.5 equivalents of TEA reduce unreacted starting material .
  • Solvent drying : Anhydrous 1,4-dioxane prevents hydrolysis of the chloroformate intermediate .
  • Stepwise addition : Slow addition of chloroformate to the phenol derivative at 0°C minimizes dimerization .
  • In-line monitoring : FT-IR tracking of carbonyl (1700–1750 cm⁻¹) ensures reaction completion .

Advanced: What is the compound’s lipophilicity (logP), and how is it experimentally determined?

Answer:

  • HPLC-derived logP : Reverse-phase HPLC (C18 column, methanol/water 70:30) gives a capacity factor (k) of 2.8, correlating to a calculated logP of 3.1 .
  • Impact on bioactivity : Higher lipophilicity enhances membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .

Basic: What biological activities have been reported for structurally analogous carbamates?

Answer:

  • Antioxidant activity : Ethyl carbamate derivatives exhibit DPPH radical scavenging (IC50 12–45 μM), with electron-donating groups (e.g., methoxy) enhancing activity .
  • Nematicidal effects : Substituted phenyl carbamates show 35–52% mortality against Meloidogyne javanica larvae at 100 ppm, with 4-methoxy substituents being most effective .

Advanced: How do structural modifications (e.g., substituent position) influence biological activity?

Answer:

  • Substituent position : Meta-substituted diethylamino groups (vs. para) improve steric accessibility for target binding, as seen in nematicidal SAR studies .
  • Electron-withdrawing groups : Nitro or chloro substituents reduce antioxidant efficacy but enhance herbicidal activity (e.g., phenmedipham analogs) .
  • Carbamate linkage : Replacement with urea decreases stability under physiological pH (t1/2 < 1 hour vs. 4 hours for carbamate) .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:

  • pH stability : Stable at pH 5–7 (t1/2 > 48 hours), but hydrolyzes rapidly at pH >9 (t1/2 < 2 hours) due to base-catalyzed carbamate cleavage .
  • Thermal stability : Decomposition occurs above 150°C (DSC/TGA data), with storage recommended at –20°C under argon .

Advanced: What mechanistic insights exist regarding its interaction with biological targets?

Answer:

  • Enzyme inhibition : Carbamates act as acetylcholinesterase (AChE) inhibitors via covalent binding to the catalytic serine residue (kinetic studies show Ki ~10 nM) .
  • ROS scavenging : Ethoxyethyl groups enhance radical stabilization, as demonstrated in EPR studies of DPPH quenching .
  • Membrane disruption : Lipophilic carbamates perturb nematode cuticle integrity, observed via SEM imaging after exposure .

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